molecular formula C15H13NO B1642851 5-Methoxy-1-phenyl-1H-indole

5-Methoxy-1-phenyl-1H-indole

Cat. No.: B1642851
M. Wt: 223.27 g/mol
InChI Key: OOCUGGYSDYJACZ-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-methoxy-1-phenylindole

InChI

InChI=1S/C15H13NO/c1-17-14-7-8-15-12(11-14)9-10-16(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

OOCUGGYSDYJACZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-methoxyindole (1.00 g, 6.79 mmol), copper(I) iodide (129 mg, 0.68 mmol), L-proline (156 mg, 1.36 mmol) and potassium carbonate (1.88 g, 13.6 mmol) in DMSO (7.5 ml) was added iodobenzene (0.76 ml, 6.79 mmol). The reaction mixture was stirred for 10 h at 125° C. in a microwave reactor. The mixture was then quenched with water and extracted with EA. The organic layer was separated, dried over sodium sulfate, filtered and evaporated. The residue was purified by silica gel chromatography (EA/HEP 1:15). 951 mg of the title compound were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
129 mg
Type
catalyst
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two

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